molecular formula C17H13ClO B14392190 2-[(4-Chlorophenyl)methoxy]naphthalene CAS No. 89735-35-3

2-[(4-Chlorophenyl)methoxy]naphthalene

Cat. No.: B14392190
CAS No.: 89735-35-3
M. Wt: 268.7 g/mol
InChI Key: DYWBYCYREANRBJ-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methoxy]naphthalene is an organic compound that features a naphthalene ring substituted with a 4-chlorophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)methoxy]naphthalene typically involves the reaction of 4-chlorobenzyl chloride with 2-naphthol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Chlorobenzyl chloride+2-NaphtholK2CO3,DMFThis compound\text{4-Chlorobenzyl chloride} + \text{2-Naphthol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Chlorobenzyl chloride+2-NaphtholK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methoxy]naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of the corresponding alcohol or hydrocarbon.

    Substitution: Formation of acylated derivatives of the naphthalene ring.

Scientific Research Applications

2-[(4-Chlorophenyl)methoxy]naphthalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methoxy]naphthalene involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxynaphthalene: Similar structure but lacks the 4-chlorophenyl group.

    4-Chlorobenzyl alcohol: Contains the 4-chlorophenyl group but lacks the naphthalene ring.

    Naphthalene: The parent compound without any substituents.

Uniqueness

2-[(4-Chlorophenyl)methoxy]naphthalene is unique due to the combination of the naphthalene ring and the 4-chlorophenylmethoxy group

Properties

CAS No.

89735-35-3

Molecular Formula

C17H13ClO

Molecular Weight

268.7 g/mol

IUPAC Name

2-[(4-chlorophenyl)methoxy]naphthalene

InChI

InChI=1S/C17H13ClO/c18-16-8-5-13(6-9-16)12-19-17-10-7-14-3-1-2-4-15(14)11-17/h1-11H,12H2

InChI Key

DYWBYCYREANRBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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